N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

Description

Systematic IUPAC Nomenclature and Structural Formula

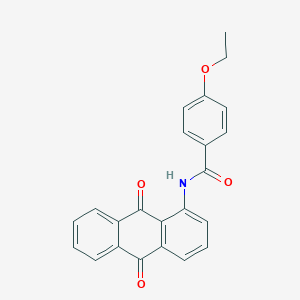

The systematic IUPAC nomenclature for this compound is N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide . This nomenclature precisely describes the structural components of the molecule, indicating the presence of a 9,10-dioxoanthracene moiety (anthraquinone core) linked through an amide bond to a 4-ethoxybenzene ring. The compound can also be referred to by its alternative IUPAC name: N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-ethoxybenzamide .

The structural formula reveals a complex molecular architecture consisting of three primary components: the anthraquinone core system (9,10-dioxo-9,10-dihydroanthracene), the amide linkage (-CO-NH-), and the 4-ethoxybenzene substituent. The molecule's planar anthraquinone system provides a rigid framework that influences its chemical and biological properties. The ethoxy group (-OCH₂CH₃) attached to the benzene ring at the para position introduces additional polarity and potential for hydrogen bonding interactions.

The canonical SMILES representation of the compound is: CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O . This notation provides a linear representation of the molecular structure, facilitating computational analysis and database searches.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHAKBHQIPGHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144137-77-9 | |

| Record name | N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chromium Trioxide (CrO₃) in Sulfuric Acid

Anthracene undergoes oxidation in concentrated sulfuric acid with CrO₃ at 80–100°C for 4–6 hours, yielding 9,10-anthraquinone with >85% efficiency. The reaction proceeds via electrophilic attack on the central ring, forming two ketone groups.

Hydrogen Peroxide (H₂O₂) Catalyzed by Vanadium

Alternative oxidative pathways use H₂O₂ with vanadium-based catalysts (e.g., V₂O₅) in acetic acid, achieving 78–82% yield under milder conditions (50–60°C). This method reduces environmental impact by avoiding chromium waste.

Functionalization of 9,10-Anthraquinone at Position 1

Introducing the amino group at position 1 of anthraquinone is critical for subsequent amidation. Two primary routes are documented:

Nitration Followed by Reduction

1-Nitroanthraquinone is synthesized via nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is then reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium sulfide (Na₂S), yielding 1-aminoanthraquinone.

Direct Amination via Ullmann Coupling

A copper-catalyzed Ullmann reaction couples anthraquinone with ammonia or amines at elevated temperatures (150–200°C), though yields are lower (50–60%) compared to nitration-reduction.

Amidation with 4-Ethoxybenzoic Acid

The final step involves coupling 1-aminoanthraquinone with 4-ethoxybenzoic acid. Two prevalent methods are employed:

Acyl Chloride Route

4-Ethoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The resulting 4-ethoxybenzoyl chloride reacts with 1-aminoanthraquinone in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving 70–75% yield.

Carbodiimide-Mediated Coupling

A more modern approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method minimizes side reactions and improves yields to 80–85%.

Optimization of Reaction Conditions

| Parameter | Acyl Chloride Method | EDCI/HOBt Method |

|---|---|---|

| Solvent | DCM | DMF |

| Temperature | 0–25°C | 25–30°C |

| Reaction Time | 2–4 hours | 12–18 hours |

| Yield | 70–75% | 80–85% |

| Byproduct Formation | Moderate | Low |

The EDCI/HOBt method is preferred for scalability, though it requires longer reaction times.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) or recrystallization from ethanol. Key characterization data includes:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.20–7.30 (m, 11H, aromatic), 4.10 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃)

Challenges and Mitigation Strategies

-

Low Solubility : The anthraquinone core’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for homogenous reactions.

-

Over-Oxidation : Controlled stoichiometry of oxidizing agents prevents degradation of the anthracene backbone.

-

Environmental Hazards : Waste containing chromium or heavy metals requires specialized disposal due to aquatic toxicity.

Alternative Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The anthracene core can be further oxidized to form more complex quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Formation of more oxidized quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound’s anthracene core allows it to intercalate into DNA, disrupting the replication process and exhibiting potential anticancer activity. Additionally, its quinone structure enables it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage in microbial cells.

Comparison with Similar Compounds

Key Observations :

- Synthesis : The 2-methyl derivative achieves a 94% yield using acid chlorides, outperforming coupling agents like DCC/DMAP (24% yield) . The target compound’s synthesis likely follows similar protocols, but substituent steric/electronic effects (e.g., ethoxy vs. methyl) may alter reactivity.

- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance directing group efficacy in C-H activation by stabilizing metal coordination. Chloro substituents (electron-withdrawing) may instead favor dye applications by altering conjugation .

Spectroscopic Characterization

Analogs are characterized via 1H-NMR, 13C-NMR, IR, and GC-MS (e.g., 2-methylbenzamide derivative ). For the target compound, similar techniques would confirm structure, with the ethoxy group’s protons resonating as a triplet (~1.3 ppm for CH3) and quartet (~3.5–4.5 ppm for OCH2) in 1H-NMR.

Biological Activity

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Formula: C23H17NO4

Molecular Weight: 385.38 g/mol

CAS Registry Number: 2933066

IUPAC Name: this compound

Structure

The structure of this compound features an anthracene core with a dioxo group and an ethoxybenzamide substituent. This unique structure is believed to contribute to its biological properties.

Anticancer Properties

Research has indicated that derivatives of anthracene compounds exhibit promising anticancer activities. For instance, studies have shown that anthraquinone derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways.

Table 1: Summary of Anticancer Activity

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzamide derivatives. These compounds have shown potential in protecting neuronal cells from oxidative damage and apoptosis, suggesting a role in neurodegenerative disease prevention.

Case Study: Neuroprotection in Cellular Models

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function compared to control groups.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could alter key signaling pathways related to apoptosis and cell survival.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells.

Q & A

Q. What are the established synthetic routes for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide, and what intermediates are critical?

The synthesis typically involves:

Oxidation of anthracene to 9,10-anthraquinone using oxidizing agents like KMnO₄ or CrO₃.

Functionalization at the 1-position : Reaction with 4-ethoxybenzoic acid derivatives, often via acylation. For example, 4-ethoxybenzoyl chloride is generated using thionyl chloride (SOCl₂) as a dehydrating agent.

Amidation : The acyl chloride reacts with an amine group on the anthraquinone core under controlled pH and temperature (e.g., 0–5°C, inert atmosphere) to yield the final product .

Key intermediates : 9,10-anthraquinone, 4-ethoxybenzoyl chloride, and the amine-functionalized anthraquinone precursor.

Q. How is the structure of this compound validated, and what analytical techniques are essential?

Structural validation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., anthraquinone carbonyl signals at ~180 ppm).

- X-ray crystallography : For resolving crystal packing and verifying planar anthraquinone geometry, as demonstrated in related anthraquinone derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₂₃H₁₇NO₄, MW 383.39).

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity, particularly for scale-up?

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of anthraquinone intermediates .

- Catalysis : Introduce Lewis acids (e.g., AlCl₃) to accelerate acylation steps.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water) to remove unreacted starting materials .

- Continuous Flow Systems : For industrial-scale synthesis, flow reactors reduce side reactions and improve heat management .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictory data be resolved?

- Substituent Effects :

- Resolving Contradictions :

Q. What computational methods are suitable for studying this compound’s interaction with biological targets?

- Molecular Docking : Predict binding to DNA or enzymes (e.g., SARS-CoV-2 spike protein) using software like AutoDock Vina .

- MD Simulations : Assess stability of ligand-target complexes (e.g., MM-GBSA for binding free energy calculations) .

- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with observed bioactivity .

Q. What experimental strategies can elucidate the mechanism of antioxidant or antiplatelet activity?

- Antioxidant Assays :

- Antiplatelet Studies :

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in solubility or stability data across studies?

- Solubility :

- Test in multiple solvents (e.g., DMSO, PBS) and document pH/temperature conditions. The compound is insoluble in water (<0.1 mg/mL) but dissolves in DMSO (up to 50 mg/mL) .

- Stability :

- Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Anthraquinone derivatives are prone to photodegradation; use amber vials for storage .

Q. What are the limitations of current biological activity data, and how can they be mitigated?

- Limitations :

- Lack of in vivo pharmacokinetic data (e.g., bioavailability, metabolism).

- Limited mechanistic studies (e.g., transcriptomic/proteomic profiling).

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.